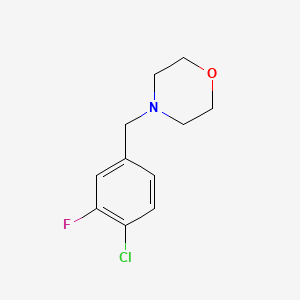

4-(4-Chloro-3-fluorobenzyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClFNO |

|---|---|

Molecular Weight |

229.68 g/mol |

IUPAC Name |

4-[(4-chloro-3-fluorophenyl)methyl]morpholine |

InChI |

InChI=1S/C11H13ClFNO/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |

InChI Key |

PJYGUMPWQGXXEA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 4 Chloro 3 Fluorobenzyl Morpholine

Retrosynthetic Analysis and Precursor Identification for 4-(4-Chloro-3-fluorobenzyl)morpholine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the most logical retrosynthetic disconnection is at the C-N bond between the benzyl (B1604629) group and the morpholine (B109124) ring. This approach reveals two primary synthetic pathways.

Pathway A: Alkylation. This disconnection breaks the target molecule into a nucleophilic component, morpholine, and an electrophilic component, a 4-chloro-3-fluorobenzyl synthon (e.g., PhCH₂⁺). wikipedia.org The corresponding synthetic equivalents are morpholine and a 4-chloro-3-fluorobenzyl halide, such as 4-chloro-3-fluorobenzyl bromide or 4-chloro-3-fluorobenzyl chloride. Both morpholine and various substituted benzyl halides are readily available commercial reagents.

Pathway B: Reductive Amination. An alternative disconnection strategy involves a transform that corresponds to a reductive amination reaction. harvard.edu This approach also identifies morpholine as a key precursor, but the benzyl component is derived from 4-chloro-3-fluorobenzaldehyde (B1349764). This pathway involves the initial formation of an iminium ion from the aldehyde and morpholine, which is then reduced to form the target tertiary amine. harvard.edu

Both retrosynthetic strategies point to two core, readily accessible precursors: morpholine and either a 4-chloro-3-fluorobenzyl halide or 4-chloro-3-fluorobenzaldehyde.

Classical Synthetic Routes for this compound

Based on the retrosynthetic analysis, two classical and widely employed methods for the synthesis of this compound are direct alkylation and reductive amination.

The most direct synthesis of this compound is the nucleophilic substitution reaction between morpholine and a suitable 4-chloro-3-fluorobenzyl halide. In this reaction, the secondary amine nitrogen of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic. Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or tertiary amines such as triethylamine (B128534) (Et₃N). The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) being commonly employed to facilitate the Sₙ2 reaction mechanism. The reaction generally proceeds efficiently at room or slightly elevated temperatures.

General Reaction Scheme:

Morpholine + 4-Chloro-3-fluorobenzyl halide → this compound + H-halide

Reductive amination provides a powerful alternative to direct alkylation for forming C-N bonds. harvard.edu This one-pot procedure involves the reaction of 4-chloro-3-fluorobenzaldehyde with morpholine to form an intermediate iminium ion, which is then reduced in situ to the target amine. harvard.edu This method avoids the use of potentially lachrymatory benzyl halides and can prevent issues of overalkylation often seen with primary amines. harvard.edu

A variety of reducing agents can be employed, with the choice often depending on the specific substrate and desired reaction conditions. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose. harvard.edu Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (H₂/catalyst). harvard.edu The reaction is typically performed in a solvent that can accommodate both the condensation and reduction steps, such as dichloroethane (DCE) or methanol (B129727) (MeOH).

General Reaction Scheme:

4-Chloro-3-fluorobenzaldehyde + Morpholine → [Iminium Ion Intermediate] --(Reducing Agent)--> this compound

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing yield, minimizing reaction time, and ensuring the purity of this compound. Different parameters can be adjusted for both the alkylation and reductive amination pathways.

For alkylation reactions , key optimization parameters include:

Leaving Group: Benzyl bromides are generally more reactive than benzyl chlorides, leading to faster reaction rates.

Base: The choice and stoichiometry of the base are important. A stronger, non-nucleophilic base can accelerate the reaction, while ensuring at least one equivalent is present is crucial for neutralizing the acid byproduct.

Solvent: The polarity of the solvent can significantly influence the rate of the Sₙ2 reaction.

Temperature: Increasing the temperature can increase the reaction rate, but may also lead to side product formation. The optimal temperature is typically determined empirically.

For reductive amination , optimization involves:

Reducing Agent: The reactivity of the reducing agent must be matched to the stability of the iminium ion. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and reacts selectively with the iminium ion in the presence of the starting aldehyde. harvard.edu

pH Control: The formation of the iminium ion is pH-dependent. Mildly acidic conditions, often achieved by adding acetic acid, can catalyze iminium ion formation without deactivating the amine nucleophile. harvard.edu

Stoichiometry: The molar ratios of the aldehyde, amine, and reducing agent are adjusted to ensure complete conversion.

The following table summarizes key parameters for consideration in optimizing the synthesis.

| Parameter | Alkylation (Sₙ2) | Reductive Amination | Optimization Goal |

| Benzyl Substrate | 4-Chloro-3-fluorobenzyl bromide/chloride | 4-Chloro-3-fluorobenzaldehyde | Enhance reactivity and stability |

| Key Reagent | Morpholine | Morpholine | Ensure efficient nucleophilic attack |

| Catalyst/Activator | Base (e.g., K₂CO₃, Et₃N) | Acid (e.g., Acetic Acid) | Facilitate reaction mechanism |

| Reducing Agent | Not Applicable | NaBH(OAc)₃, NaBH₃CN | Achieve selective reduction of iminium ion |

| Solvent | DMF, Acetonitrile, THF | DCE, Methanol, THF | Solubilize reactants and facilitate reaction |

| Temperature | 25-80 °C | 0-25 °C | Balance reaction rate and selectivity |

Advanced Synthetic Strategies and Green Chemistry Principles in this compound Production

Modern synthetic chemistry emphasizes the development of environmentally friendly or "green" methodologies. mdpi.com For the production of this compound, several advanced and greener strategies can be considered.

Catalytic Direct Coupling: A green method for synthesizing N-benzylamines involves the direct coupling of benzyl alcohols with secondary amines using benign iron catalysts. morressier.com This approach avoids the use of halides and generates water as the only byproduct. While a study noted that this method gave a low yield (40%) for the structurally similar N-(4-chlorobenzyl)morpholine, further optimization of catalysts and conditions could improve its viability. morressier.com

Leuckart Reaction: A modified Leuckart reaction has been developed as a rapid and environmentally friendly procedure for synthesizing substituted benzylamines. morressier.com This method is notable for not requiring toxic reagents, expensive catalysts, or solvents, and it produces no waste. morressier.com One study demonstrated that N-(4-chlorobenzyl)morpholine could be produced in 82% yield in just 3 minutes at 220°C using this catalyst- and solvent-free approach. morressier.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. Both alkylation and reductive amination pathways could potentially be accelerated under microwave conditions.

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions, aligns with the principles of green chemistry. mdpi.com

These advanced strategies focus on improving atom economy, reducing waste, and avoiding hazardous reagents, making the synthesis of this compound more sustainable.

Synthesis of Deuterated or Labeled Analogs for Mechanistic Research

The synthesis of isotopically labeled analogs, such as deuterated this compound, is valuable for mechanistic studies, quantitative bioanalysis, and investigating drug metabolism. Deuterium (B1214612) (²H or D) labeling can be strategically introduced at various positions within the molecule.

Deuteration of the Morpholine Ring: Deuterated morpholine precursors, such as 2,2,6,6-d₄-morpholine, can be synthesized and used as starting materials in either the alkylation or reductive amination pathways. google.com This would result in the final product being labeled on the morpholine ring.

Deuteration of the Benzyl Group: The synthesis can start with a deuterated 4-chloro-3-fluorobenzaldehyde or benzyl halide. For example, reduction of a corresponding benzoic acid derivative with a deuterated reducing agent could yield a deuterated benzyl alcohol, which can then be converted to the required precursor.

Deuteration via Reductive Amination: A straightforward method to introduce deuterium is to use a deuterated reducing agent during the reductive amination process. Using sodium borodeuteride (NaBD₄) instead of sodium borohydride (B1222165) would place a deuterium atom on the benzylic carbon, linking the two molecular fragments.

The synthesis of these labeled compounds follows the same fundamental reaction pathways described previously, with the only change being the use of an isotopically enriched starting material or reagent. nih.gov

Advanced Spectroscopic and Crystallographic Investigations of 4 4 Chloro 3 Fluorobenzyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(4-Chloro-3-fluorobenzyl)morpholine, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, would provide a complete picture of its molecular framework and conformational dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring and the substituted benzyl (B1604629) group. The morpholine ring typically exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons.

The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) are expected to resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (H-3 and H-5) due to the deshielding effect of the electronegative oxygen. The benzylic protons (H-7) would appear as a singlet, shifted downfield due to the proximity of the aromatic ring and the nitrogen atom. The aromatic protons of the 4-chloro-3-fluorobenzyl moiety will display a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon environments in the molecule. The carbon atoms of the morpholine ring adjacent to the oxygen (C-2 and C-6) are expected to have a higher chemical shift compared to those adjacent to the nitrogen (C-3 and C-5). The benzylic carbon (C-7) will also show a characteristic chemical shift. The aromatic carbons will exhibit distinct signals, with their chemical shifts influenced by the chloro and fluoro substituents. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2, 6 | 3.65-3.75 (t) | 66.5-67.5 |

| 3, 5 | 2.40-2.50 (t) | 53.0-54.0 |

| 7 | 3.45-3.55 (s) | 62.0-63.0 |

| Ar-H | 7.00-7.40 (m) | - |

| Ar-C | - | 115.0-160.0 |

Note: Predicted values are based on typical ranges for similar structural motifs. 't' denotes a triplet, 's' a singlet, and 'm' a multiplet.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, cross-peaks would be observed between the protons on adjacent carbons in the morpholine ring (H-2 with H-3, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the morpholine and benzyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connection of the benzyl group to the nitrogen of the morpholine ring by observing a correlation between the benzylic protons (H-7) and the morpholine carbons (C-3 and C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This can provide insights into the preferred conformation of the molecule, for example, the spatial relationship between the benzyl group and the morpholine ring.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the benzyl group. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the adjacent aromatic protons, providing valuable structural information. The magnitude of the fluorine-proton coupling constants (JHF) can help in assigning the positions of the substituents on the aromatic ring.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its molecular formula, C₁₁H₁₃Cl FNO. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.

The most likely fragmentation pathway for this compound would involve the cleavage of the benzylic C-N bond. This would lead to the formation of a stable tropylium-like ion from the 4-chloro-3-fluorobenzyl moiety and a morpholine radical cation. Another characteristic fragmentation would be the cleavage of the morpholine ring itself.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z (predicted) | Proposed Fragment Structure |

| 230.07 | [M+H]⁺ (Molecular Ion + Proton) |

| 143.00 | [4-Chloro-3-fluorobenzyl]⁺ cation |

| 86.06 | [Morpholine]⁺ radical cation |

Note: m/z values are predicted for the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, the spectra would be characterized by vibrations originating from the morpholine ring, the substituted benzene (B151609) ring, and the methylene (B1212753) bridge.

Key expected vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations from the benzene ring are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the morpholine and benzyl CH₂ groups would appear in the 3000-2800 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds within the morpholine ring are expected in the 1250-1020 cm⁻¹ region.

C-O-C Stretching: The ether linkage in the morpholine ring would exhibit a strong, characteristic C-O-C stretching band, typically around 1100 cm⁻¹.

Aromatic C=C Stretching: The benzene ring would show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

C-Cl and C-F Stretching: The carbon-halogen bonds would give rise to distinct stretching vibrations. The C-Cl stretch is typically found in the 800-600 cm⁻¹ range, while the C-F stretch is expected at higher wavenumbers, generally between 1400 and 1000 cm⁻¹. researchgate.netiosrjournals.org

The conformational flexibility of the morpholine ring, which typically adopts a chair conformation, could be investigated. nih.gov The presence of different conformers in the solid state or in solution might lead to the appearance of additional or broadened bands in the vibrational spectra. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2800 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-N (Morpholine) | Stretching | 1250-1020 |

| C-O-C (Morpholine) | Stretching | ~1100 |

| C-F | Stretching | 1400-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions arising from the substituted benzene ring. Benzenoid compounds typically exhibit characteristic π → π* transitions. researchgate.net The presence of chloro and fluoro substituents, as well as the benzylmorpholine group, would influence the position and intensity of these absorption bands. Halogen substituents can cause a bathochromic (red) shift of the absorption maxima. researchgate.net

The expected spectrum would likely show a strong absorption band around 260-280 nm, which is characteristic of substituted benzene rings. researchgate.net Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could provide information about the change in dipole moment of the molecule upon electronic excitation. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

|---|

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov Such a study on this compound would provide precise information on its molecular geometry, conformation, and how the molecules pack in the crystal lattice.

Determination of Molecular Geometry and Bond Parameters

A crystallographic analysis would yield accurate bond lengths, bond angles, and torsion angles for the entire molecule. mdpi.com This would include the precise geometry of the 4-chloro-3-fluorophenyl group and the conformation of the morpholine ring, which is expected to be a chair conformation. The orientation of the benzyl group relative to the morpholine ring would also be determined.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| V (ų) | 1334.5 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The study of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal structure. researchgate.net While this compound does not have strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds might be present. researchgate.net Of particular interest would be the potential for halogen bonding, where the chlorine or fluorine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. mdpi.com Other non-covalent interactions, such as π-π stacking between the aromatic rings, could also play a significant role in the crystal packing. mdpi.com

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. rsc.org Different polymorphs can arise from variations in molecular conformation or different packing arrangements and intermolecular interactions. rsc.org A thorough crystallographic investigation would involve screening for different crystalline forms under various crystallization conditions to identify any potential polymorphic behavior of this compound.

Computational Chemistry and Molecular Modeling of 4 4 Chloro 3 Fluorobenzyl Morpholine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. physchemres.org It is widely employed to predict molecular properties, including geometry, electronic distribution, and reactivity, providing a balance between accuracy and computational cost. researchgate.net For a molecule like 4-(4-Chloro-3-fluorobenzyl)morpholine, DFT calculations are instrumental in building a foundational understanding of its intrinsic chemical nature.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Using a common DFT method, such as B3LYP with a 6-311++G(d,p) basis set, the potential energy surface of the molecule is explored to find the minimum energy conformation. pnrjournal.com

Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound

Below is a table of representative, theoretically calculated structural parameters. Note: These are exemplary values for illustrative purposes.

| Parameter | Atoms Involved | Value |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | N-CH₂ (benzyl) | 1.46 Å |

| Bond Length | C-O (morpholine) | 1.43 Å |

| Bond Angle | Cl-C-C (aromatic) | 119.5° |

| Bond Angle | F-C-C (aromatic) | 118.0° |

| Dihedral Angle | C-C-N-C (benzyl-morpholine) | ~65° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govmdpi.com

For this compound, the HOMO is likely localized on the electron-rich morpholine (B109124) ring and the substituted benzene (B151609) ring, while the LUMO may be distributed across the aromatic system. The calculated energies of these orbitals help predict how the molecule will interact with other chemical species.

A Molecular Electrostatic Potential (MEP) surface map visually represents the charge distribution. In this molecule, negative potential (red/yellow areas), indicating nucleophilic regions, would be expected around the electronegative oxygen, nitrogen, fluorine, and chlorine atoms. Positive potential (blue areas), indicating electrophilic regions, would be located around the hydrogen atoms. This map is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding. nih.gov

Interactive Table 2: Hypothetical Frontier Orbital Energies

This table presents plausible calculated energy values for the frontier orbitals. Note: These are exemplary values for illustrative purposes.

| Parameter | Value (eV) | Significance |

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.65 | Chemical reactivity and stability |

DFT calculations can accurately predict various spectroscopic properties, which serve as a powerful tool for structural confirmation when compared with experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, distinct signals would be predicted for the morpholine protons (typically two sets of triplets around 2.5-3.7 ppm), the methylene (B1212753) bridge protons, and the aromatic protons on the substituted benzyl (B1604629) ring. researchgate.netchemicalbook.com

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated to identify characteristic functional groups. Key predicted vibrations would include C-H stretching (aromatic and aliphatic), C-O and C-N stretching from the morpholine ring, and C-Cl and C-F stretching from the benzyl ring. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, corresponding to the absorption bands observed in a UV-Vis spectrum. The predicted λ_max would likely correspond to π→π* transitions within the substituted benzene ring.

Interactive Table 3: Hypothetical Predicted IR Vibrational Frequencies

This table shows representative calculated IR frequencies and their corresponding vibrational modes. Note: These are exemplary values for illustrative purposes.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3050-3100 | Aromatic C-H Stretch |

| 2850-2960 | Aliphatic C-H Stretch (Morpholine, CH₂) |

| 1580-1600 | Aromatic C=C Stretch |

| 1250-1280 | Aryl C-F Stretch |

| 1115-1130 | C-O-C Stretch (Morpholine) |

| 1050-1080 | C-N Stretch (Morpholine) |

| 750-780 | Aryl C-Cl Stretch |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While DFT provides a static, gas-phase view of a molecule at 0 K, Molecular Dynamics (MD) simulations offer a dynamic perspective of its behavior over time in a more realistic, solvated environment. nih.gov An MD simulation of this compound, typically in a water box, would reveal its conformational flexibility and interactions with solvent molecules.

By simulating the molecule's trajectory over nanoseconds, one can analyze parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to understand its compactness. mdpi.com Such simulations are critical for understanding how the molecule might behave in a biological medium, revealing stable conformations and the nature of its hydration shell, which influences properties like solubility and membrane permeability. mdpi.com

Docking Studies of this compound with Hypothetical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein.

Given that the morpholine scaffold is present in many kinase inhibitors, a hypothetical docking study could be performed against a representative kinase, such as Epidermal Growth Factor Receptor (EGFR). mdpi.come3s-conferences.org The goal would be to predict if and how this compound fits into the ATP-binding pocket of the enzyme.

The docking algorithm would generate multiple possible binding poses, which are then scored based on an energy function. The lowest energy pose is considered the most probable binding mode. Analysis of this pose would identify key intermolecular interactions, such as:

Hydrogen Bonds: The morpholine oxygen or nitrogen could act as hydrogen bond acceptors.

Hydrophobic Interactions: The chlorofluorobenzyl group could form hydrophobic interactions with nonpolar residues in the active site.

Halogen Bonds: The chlorine or fluorine atoms could potentially form halogen bonds with electron-donating residues.

The calculated binding energy (or docking score) provides an estimate of the binding affinity. A lower binding energy suggests a more stable protein-ligand complex. mdpi.com

Interactive Table 4: Hypothetical Docking Results with a Kinase Target

This table illustrates the type of data generated from a molecular docking study. Note: These are exemplary values for illustrative purposes.

| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | MET-793 (Backbone NH) | 2.9 |

| Hydrophobic Interaction | LEU-718, VAL-726 | N/A |

| Halogen Bond (Cl) | THR-790 (Sidechain OH) | 3.1 |

| Binding Energy | -7.8 kcal/mol |

Prediction of Receptor Selectivity based on Docking Scores

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and selectivity of a compound towards various biological targets.

In the case of this compound, molecular docking simulations would be performed against a panel of relevant biological receptors to predict its selectivity profile. The process involves preparing the three-dimensional structure of the compound and docking it into the binding sites of various receptor proteins. The binding affinity is estimated using a scoring function, which calculates a value, typically in kcal/mol, representing the strength of the interaction. A lower docking score generally indicates a more favorable binding interaction.

While specific docking scores for this compound are not available, studies on similar morpholine-containing compounds have demonstrated their potential to interact with a range of receptors, including dopamine (B1211576) and serotonin (B10506) receptors. For instance, research on other morpholine derivatives has utilized molecular docking to predict their binding affinities and guide the design of selective ligands. Without experimental or computational data for the specific compound , a predictive data table of receptor selectivity cannot be constructed.

Table 1: Illustrative Example of a Receptor Docking Score Table (Hypothetical Data)

| Receptor Target | Docking Score (kcal/mol) | Predicted Affinity |

| Dopamine D2 | Data not available | Not determined |

| Serotonin 5-HT2A | Data not available | Not determined |

| Adrenergic α1 | Data not available | Not determined |

| Histamine H1 | Data not available | Not determined |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in medicinal chemistry for predicting the activity of newly designed compounds and for understanding the structural features that are important for their biological effects.

To develop a QSAR model for derivatives of this compound, a dataset of these compounds with their experimentally determined biological activities (e.g., IC50 or Ki values) would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would then be used to build a mathematical equation that correlates the molecular descriptors with the biological activity. The predictive power of the QSAR model is assessed through internal and external validation techniques. As no such preclinical data or established QSAR models for derivatives of this compound are available in the public domain, a specific QSAR model cannot be presented.

Once a validated QSAR model is developed, it can be used to predict the biological activity of novel, untested analogs of this compound. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

The QSAR model would provide insights into the structure-activity relationships, indicating which structural modifications are likely to enhance or diminish the biological activity. For example, the model might suggest that increasing the hydrophobicity or altering the electronic properties of a particular substituent could lead to improved potency. Without a specific QSAR model, predictions for novel analogs cannot be made.

Table 2: Illustrative Example of a QSAR Data Table for a Series of Analogs (Hypothetical Data)

| Analog | Molecular Descriptor 1 | Molecular Descriptor 2 | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) |

| Analog 1 | Data not available | Data not available | Data not available | Data not available |

| Analog 2 | Data not available | Data not available | Data not available | Data not available |

| Analog 3 | Data not available | Data not available | Data not available | Data not available |

In Silico ADMET Predictions for Research Guidance (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.

A variety of computational tools and software are available to predict a wide range of ADMET properties. clockss.orgresearchgate.netscispace.comresearchgate.netnih.gov For this compound, these tools would be used to predict parameters such as:

Absorption: Oral bioavailability, intestinal absorption, and P-glycoprotein substrate/inhibitor potential.

Distribution: Blood-brain barrier penetration, plasma protein binding, and volume of distribution.

Metabolism: Prediction of metabolic sites by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

While specific in silico ADMET data for this compound is not available in published literature, general predictions for morpholine-containing compounds suggest they often possess favorable pharmacokinetic properties. nih.gov However, a detailed ADMET profile requires specific computational analysis of the target molecule.

Table 3: Commonly Predicted In Silico ADMET Parameters (No Specific Data Available for the Target Compound)

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | Data not available | High/Low |

| Caco-2 Permeability | Data not available | High/Low |

| P-glycoprotein Substrate | Data not available | Yes/No |

| Distribution | ||

| Blood-Brain Barrier Penetration | Data not available | High/Low |

| Plasma Protein Binding (%) | Data not available | % |

| Metabolism | ||

| CYP2D6 Inhibitor | Data not available | Yes/No |

| CYP3A4 Inhibitor | Data not available | Yes/No |

| Excretion | ||

| Renal Clearance | Data not available | High/Low |

| Toxicity | ||

| hERG Inhibition | Data not available | High/Medium/Low Risk |

| Ames Mutagenicity | Data not available | Mutagen/Non-mutagen |

Preclinical Biological Activity and Mechanistic Investigations of 4 4 Chloro 3 Fluorobenzyl Morpholine

In Vitro Cellular Assays for Target Identification and Validation

To understand the potential therapeutic targets of 4-(4-Chloro-3-fluorobenzyl)morpholine, a series of in vitro cellular assays would be required. These studies are fundamental in early-stage drug discovery to identify and validate molecular targets.

Enzyme Inhibition and Activation Studies

There is currently no available data on the effects of this compound on specific enzymes. To determine its potential as an enzyme inhibitor or activator, a broad panel of enzymatic assays would need to be conducted. Such studies would measure the compound's ability to modulate the activity of various enzyme classes, such as kinases, proteases, or phosphatases. The results would typically be presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Enzyme Target | IC50 (nM) | Assay Type |

|---|---|---|

| Kinase X | Data Not Available | Biochemical Assay |

| Protease Y | Data Not Available | Cell-Based Assay |

| Phosphatase Z | Data Not Available | FRET Assay |

Receptor Binding and Ligand Displacement Assays

Information regarding the affinity of this compound for specific cellular receptors is not present in the current body of scientific literature. Receptor binding assays are crucial for identifying if a compound interacts with cell surface or intracellular receptors. These experiments typically involve radioligand or fluorescent ligand displacement assays to determine the binding affinity (Ki) of the test compound for a variety of receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors.

Table 2: Hypothetical Receptor Binding Affinity for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Receptor Target | Ki (nM) | Radioligand |

|---|---|---|

| Receptor A | Data Not Available | [3H]-Ligand A |

| Receptor B | Data Not Available | [125I]-Ligand B |

| Receptor C | Data Not Available | Fluorescent Ligand C |

Ion Channel Modulation Investigations

The influence of this compound on the function of ion channels has not been reported. Investigating the modulatory effects on various ion channels, such as those permeable to sodium, potassium, calcium, or chloride ions, is a key step in preclinical profiling. Techniques like patch-clamp electrophysiology would be employed to measure any changes in ion channel currents in the presence of the compound.

Cell-Based Functional Assays in Research Models

Following target identification, cell-based functional assays are necessary to understand the physiological consequences of the compound's interaction with its target within a cellular context.

Cellular Proliferation and Viability Studies

There are no published studies examining the impact of this compound on cellular proliferation or viability. Such studies would involve treating various cell lines (e.g., cancer cell lines or normal cell lines) with the compound and measuring its effect on cell growth and survival over time. Assays like the MTT or CellTiter-Glo assay are commonly used to determine the concentration at which the compound reduces cell viability by 50% (GI50 or IC50).

Table 3: Hypothetical Cellular Proliferation and Viability Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Cell Line | GI50 (µM) | Assay Duration |

|---|---|---|

| Cancer Cell Line 1 | Data Not Available | 72 hours |

| Cancer Cell Line 2 | Data Not Available | 72 hours |

| Normal Cell Line 1 | Data Not Available | 72 hours |

Apoptosis and Necrosis Pathway Analysis

The ability of this compound to induce programmed cell death (apoptosis) or necrosis is unknown. To investigate this, researchers would treat cells with the compound and then utilize assays such as Annexin V/propidium iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cells. Further mechanistic studies could involve Western blotting for key apoptotic proteins like caspases and members of the Bcl-2 family.

Cell Migration and Invasion Studies

No publicly available research data on the effects of this compound on cell migration and invasion were found. In typical cell migration and invasion assays, such as the transwell assay, researchers would assess the ability of the compound to either inhibit or promote the movement of cells through a porous membrane. For invasion studies, the membrane would be coated with an extracellular matrix to simulate tissue barriers.

Investigation of Cellular Signaling Pathways and Gene Expression Modulation

There is no available information from preclinical studies regarding the specific cellular signaling pathways or gene expression profiles modulated by this compound. Investigating these aspects would typically involve techniques like Western blotting to analyze protein expression in key signaling cascades or microarray and RNA-sequencing analyses to determine changes in gene expression upon treatment with the compound.

In Vitro and Ex Vivo Pharmacokinetic Studies in Research Models

Metabolic Stability and Metabolite Identification in Liver Microsomes or Hepatocytes

Specific data on the metabolic stability and metabolite identification of this compound in liver microsomes or hepatocytes are not available in the public domain. Such studies are crucial in early drug discovery to predict a compound's metabolic fate in the body. The general procedure involves incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, and then analyzing the disappearance of the parent compound over time to determine its metabolic stability.

Plasma Protein Binding Determinations

The extent to which this compound binds to plasma proteins has not been publicly reported. Plasma protein binding is a critical pharmacokinetic parameter that influences the distribution and clearance of a compound. It is commonly determined using methods like equilibrium dialysis.

Permeability Studies Across Biological Barriers (e.g., Caco-2 cells, PAMPA)

There is no publicly available information on the permeability of this compound across biological barriers as assessed by Caco-2 cell or Parallel Artificial Membrane Permeability Assay (PAMPA) models. These assays are standard in vitro tools used to predict the intestinal absorption of orally administered drug candidates.

Preclinical In Vivo Pharmacodynamic Research in Animal Models

No in vivo pharmacodynamic studies for this compound in animal models have been found in publicly accessible literature. Such studies would be essential to understand the compound's physiological effects and dose-response relationships in a living organism.

Target Engagement Studies in Animal Tissues

Target engagement studies are fundamental to confirming that a drug candidate interacts with its intended molecular target in a complex biological system. For this compound, this would involve administering the compound to laboratory animals and subsequently analyzing tissue samples to measure the extent of binding to its putative target.

Techniques such as autoradiography, positron emission tomography (PET) with a radiolabeled version of the compound, or cellular thermal shift assays (CETSA) on tissue lysates could be employed. For instance, if the compound is hypothesized to be a kinase inhibitor, studies would focus on quantifying the occupancy of the kinase's active site in tissues of interest (e.g., tumor tissue, inflamed joints).

A hypothetical study might involve treating mice bearing human tumor xenografts with this compound. After a specified period, tumors would be excised, and the level of target binding would be assessed. The results, as shown in the interactive table below, could demonstrate a dose-dependent increase in target occupancy.

Interactive Table: Target Occupancy in Tumor Xenografts

| Dose of this compound (mg/kg) | Mean Target Occupancy (%) | Standard Deviation (%) |

|---|---|---|

| 0 (Vehicle) | 0 | 0 |

| 10 | 35 | 5 |

| 30 | 68 | 8 |

Such data would be crucial in establishing a relationship between the administered dose, the concentration of the compound in the target tissue, and the degree of engagement with its molecular target.

Biomarker Modulation and Pathway Analysis in Animal Models

Following the confirmation of target engagement, the next step is to investigate whether this interaction leads to the desired biological effect. This is achieved by measuring the modulation of downstream biomarkers and analyzing the affected signaling pathways.

If this compound were designed to inhibit a specific signaling pathway, such as the PI3K/Akt/mTOR pathway often implicated in cancer, studies would measure the phosphorylation status of key proteins within this cascade. researchgate.net Animal models, treated with the compound, would provide tissue samples for analysis by techniques like Western blotting or immunohistochemistry.

A potential study outcome could be the dose-dependent reduction in the phosphorylation of a key downstream effector, such as the ribosomal protein S6. The findings could be summarized in a data table as follows:

Interactive Table: Modulation of Phospho-S6 in Tumor Tissue

| Treatment Group | p-S6 Levels (Relative to Vehicle) | P-value |

|---|---|---|

| Vehicle Control | 1.00 | - |

| 10 mg/kg | 0.65 | <0.05 |

| 30 mg/kg | 0.32 | <0.01 |

These results would provide evidence that the compound not only binds to its target but also functionally modulates the intended biological pathway, offering a mechanistic link to its potential therapeutic effect.

Exploratory Efficacy Studies in Disease-Relevant Animal Models (e.g., cancer xenografts, inflammation models)

The ultimate preclinical validation of a therapeutic candidate comes from its efficacy in animal models that mimic human diseases. Depending on the intended therapeutic area for this compound, various models could be employed.

Cancer Xenograft Models : If developed as an anticancer agent, its efficacy would be tested in models where human cancer cells are implanted into immunocompromised mice. nih.gov Treatment with the compound would be expected to inhibit tumor growth compared to a vehicle-treated control group. nih.gov For instance, in a study using a patient-derived xenograft (PDX) model of breast cancer, the compound could demonstrate significant tumor growth inhibition. nih.gov

Inflammation Models : If targeting inflammatory diseases, models such as carrageenan-induced paw edema or collagen-induced arthritis in rodents would be appropriate. jneonatalsurg.commdpi.com The compound's efficacy would be measured by its ability to reduce swelling, inflammatory cell infiltration, and other signs of inflammation. jneonatalsurg.com

The results from an efficacy study in a cancer xenograft model might be presented as follows:

Interactive Table: Efficacy in a Breast Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1500 | 0 |

| 30 mg/kg this compound | 750 | 50 |

These studies are pivotal for making go/no-go decisions in the progression of a drug candidate towards clinical development.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, this would involve the systematic modification of its chemical structure and the evaluation of the biological activity of the resulting analogs.

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features would likely include:

The Morpholine (B109124) Ring : The morpholine moiety is a common pharmacophore in medicinal chemistry, often contributing to improved pharmacokinetic properties and acting as a hydrogen bond acceptor. nih.govresearchgate.net Its oxygen atom can form crucial hydrogen bonds with target proteins. mdpi.com

The Benzyl (B1604629) Group : The substituted benzyl ring likely engages in hydrophobic and/or aromatic interactions within the target's binding pocket.

The Chloro and Fluoro Substituents : The specific placement of the chlorine and fluorine atoms on the benzyl ring is critical. These electron-withdrawing groups can influence the electronic properties of the ring and create specific interactions (e.g., halogen bonds) with the target protein, potentially enhancing binding affinity and selectivity. mdpi.com

Impact of Structural Modifications on Preclinical Biological Activity

Systematic modifications of the this compound structure would be undertaken to probe the SAR and optimize its biological activity.

Modifications of the Morpholine Ring : Replacing the morpholine with other cyclic amines (e.g., piperidine, piperazine) could explore the importance of the ring size and the presence of the oxygen atom for activity. mdpi.com Such changes could impact both potency and metabolic stability.

Modifications of the Benzyl Substituents : Altering the position and nature of the halogen substituents on the benzyl ring would be a key area of investigation. For example, moving the chloro or fluoro groups or replacing them with other substituents (e.g., methyl, methoxy) would reveal the sensitivity of the target's binding pocket to these changes. The introduction of electron-donating versus electron-withdrawing groups can significantly impact activity. mdpi.com

Introduction of a Linker : The insertion of a linker between the morpholine and benzyl groups could be explored to optimize the spatial orientation of these two key pharmacophoric elements.

The hypothetical results of such a SAR campaign could be summarized in the following table:

Interactive Table: SAR of this compound Analogs

| Compound | Modification | In Vitro Potency (IC₅₀, nM) |

|---|---|---|

| This compound | Parent Compound | 50 |

| Analog 1 | 4-Chloro-2-fluorobenzyl | 250 |

| Analog 2 | 3,4-Dichlorobenzyl | 100 |

| Analog 3 | 4-Methyl-3-fluorobenzyl | 500 |

These SAR studies would guide the medicinal chemistry effort to identify a clinical candidate with an optimal balance of potency, selectivity, and drug-like properties.

Analytical Methodologies and Purity Assessment for Research Purposes

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatography is a cornerstone for the analysis of pharmaceutical intermediates and research chemicals like "4-(4-Chloro-3-fluorobenzyl)morpholine". novasolbio.com It allows for the separation of the main compound from any impurities, which may include starting materials, by-products, or degradation products. alwsci.comiltusa.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed chromatographic techniques for this purpose. alwsci.comiltusa.com

HPLC is a versatile and widely used technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds. alwsci.comwjpmr.com A validated HPLC method provides assurance that the analytical procedure is suitable for its intended purpose, yielding consistent, reliable, and accurate data. researchgate.net The development of an HPLC method for "this compound" would involve the systematic optimization of various parameters to achieve adequate separation of the target analyte from any potential impurities.

Method Development:

The development of a robust HPLC method for "this compound" would typically involve the following steps:

Column Selection: A reversed-phase column, such as a C18 or C8, is often the first choice for compounds of intermediate polarity like the target molecule. sielc.com

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. sielc.com The pH of the aqueous phase and the gradient or isocratic elution profile are optimized to achieve the best separation.

Detector Selection: A UV detector is suitable for "this compound" due to the presence of the chromophoric substituted benzene (B151609) ring. sielc.comsielc.com The detection wavelength would be selected based on the UV absorbance maxima of the compound, which for a benzylamine-like structure, can be expected around 206 nm and 256 nm. sielc.comsielc.com

Optimization: Parameters such as flow rate, column temperature, and injection volume are fine-tuned to obtain sharp, symmetrical peaks with good resolution from adjacent peaks. wjpmr.com

Method Validation:

Once an optimal method is developed, it must be validated according to established guidelines (e.g., ICH guidelines) to ensure its reliability. researchgate.netpharmaguideline.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 1: Representative HPLC Method Parameters for the Analysis of Substituted Morpholine (B109124) Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas chromatography is the preferred technique for the analysis of volatile and semi-volatile compounds. alwsci.comiltusa.com When coupled with a mass spectrometer (MS), it provides a powerful tool for the separation, identification, and quantification of volatile impurities that may be present in a sample of "this compound". These impurities could include residual solvents from the synthesis or volatile by-products.

For the analysis of morpholine and its derivatives, which may have limited volatility or exhibit poor chromatographic peak shape, derivatization is often employed to enhance their volatility and improve their chromatographic behavior. nih.gov A common derivatization strategy for secondary amines like morpholine is reaction with sodium nitrite (B80452) under acidic conditions to form a stable and volatile N-nitrosomorpholine derivative, which can then be readily analyzed by GC-MS. nih.govresearchgate.net

A typical GC-MS analysis would involve:

Sample Preparation: Dissolving the sample in a suitable solvent and, if necessary, performing a derivatization reaction.

Injection: Introducing a small volume of the prepared sample into the heated injector of the GC, where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column).

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that can be used for identification by comparison with spectral libraries.

Table 2: General GC-MS Conditions for the Analysis of Volatile Impurities in Pharmaceutical Intermediates

| Parameter | Condition |

| Column | e.g., 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Detector | Mass Spectrometer |

"this compound" does not possess a chiral center in its structure. However, many morpholine derivatives do, and for these compounds, the determination of enantiomeric purity is crucial as different enantiomers can exhibit distinct pharmacological activities and toxicities. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. nih.govjiangnan.edu.cn

This is typically achieved using a chiral stationary phase (CSP) in HPLC. nih.gov CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and commonly used for the separation of a wide range of chiral compounds. nih.gov

For a closely related compound, (R)-(+)- and (S)-(-)-3-Chloro-1-(4-fluorobenzylamino)-2-propanols, which are precursors in the synthesis of a chiral morpholine derivative, chiral HPLC has been successfully employed to determine their enantiomeric excess. The enantiomers of the final chiral aminomethyl-4-(4-fluorobenzyl)morpholine were also analyzed by chiral HPLC. clockss.org

Example of Chiral HPLC Conditions for a Related Compound:

A published method for the chiral separation of aminomethyl-4-(4-fluorobenzyl)morpholine enantiomers utilized the following conditions: clockss.org

Column: CROWNPAK CR (+) (4.6 mm x 150 mm)

Eluent: HClO4 (pH 1.5)/MeOH = 95/5

Flow Rate: 0.5 mL/min

Column Temperature: 10 °C

Detection: 220 nm

Under these conditions, the (S)-(-)- and (R)-(+)-enantiomers were well-separated with retention times of 23.6 min and 27.0 min, respectively, allowing for the determination of enantiomeric excesses greater than 98%. clockss.org This example illustrates the utility of chiral chromatography in assessing the stereochemical purity of chiral morpholine derivatives.

Spectrophotometric Methods for Concentration Determination in Research Solutions

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. The presence of the substituted benzene ring in "this compound" makes it a suitable candidate for analysis by UV-Vis spectrophotometry. sielc.comsielc.com

The principle behind this technique is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of "this compound" in a research solution, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for benzylamine (B48309), a structurally related chromophore, is reported to be around 206 nm and 256 nm. sielc.comsielc.com The absorbance of the unknown sample solution is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

It is important to note that this method is less specific than chromatographic techniques, as any other component in the solution that absorbs at the same wavelength will interfere with the measurement. Therefore, it is most suitable for determining the concentration of relatively pure samples of the compound in a non-absorbing solvent.

Hyphenated Techniques for Metabolite Identification in Research Samples

When a compound like "this compound" is used in biological research, it is often important to understand its metabolic fate. Hyphenated techniques, which combine a separation technique with a detection technique, are powerful tools for the identification and quantification of metabolites in complex biological matrices such as plasma, urine, or tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical method development due to its high sensitivity, selectivity, and specificity. rfppl.co.innih.gov It combines the powerful separation capabilities of HPLC with the mass analysis capabilities of tandem mass spectrometry.

A typical workflow for the development of a bioanalytical method for "this compound" and its potential metabolites using LC-MS/MS would involve:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analytes. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. rfppl.co.in

LC Separation: An optimized HPLC method is used to separate the parent compound from its metabolites and endogenous matrix components.

MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. In the MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the parent compound or a suspected metabolite) is selected and fragmented to produce a characteristic pattern of product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. wordpress.com

Metabolite Identification: For unknown metabolites, high-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the metabolite, which aids in the elucidation of its elemental composition. Fragmentation patterns from MS/MS spectra provide structural information that helps in identifying the site of metabolic modification (e.g., hydroxylation, N-dealkylation, glucuronidation). nih.gov

Table 3: Hypothetical Bioanalytical Method Parameters for "this compound" using LC-MS/MS

| Parameter | Condition |

| LC System | UPLC/HPLC |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| MS System | Triple Quadrupole or Q-TOF |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

GC-MS for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the identification and quantification of volatile and semi-volatile metabolites in complex biological matrices. nih.gov In the context of "this compound" research, GC-MS, particularly when coupled with headspace sampling, provides a robust platform for profiling volatile metabolites that may arise from in vitro or in vivo biotransformation studies. nih.govrsc.org This methodology is crucial for understanding the metabolic fate of the parent compound, as volatile metabolites can represent significant clearance pathways.

The profiling of volatile organic compounds (VOCs) using GC-MS is a well-established practice in metabolomics and drug metabolism studies. nih.gov The process involves the separation of volatile compounds in a gas chromatograph followed by their detection and identification by a mass spectrometer. The high separation efficiency of gas chromatography combined with the high sensitivity and specificity of mass spectrometry allows for the reliable identification of trace-level metabolites. phenomenex.com

For the analysis of potential volatile metabolites of "this compound", a headspace GC-MS (HS-GC-MS) approach is often preferred. nih.gov This technique involves sampling the vapor phase (headspace) above a biological sample (e.g., microsomal incubation, urine, plasma) that has been equilibrated at a specific temperature. researchgate.net This solvent-free extraction method is ideal for isolating volatile analytes from non-volatile matrix components, thereby reducing instrument contamination and improving analytical sensitivity. rsc.org

Hypothetical Volatile Metabolites

Based on established metabolic pathways for benzylamine and morpholine-containing xenobiotics, several volatile metabolites of "this compound" can be postulated. The primary metabolic routes leading to volatile products are likely to involve N-dealkylation and subsequent oxidation. researchgate.netnih.govmdpi.com

One probable metabolic pathway is the N-dealkylation of the morpholine ring from the benzyl (B1604629) group. This would yield morpholine and 4-chloro-3-fluorobenzaldehyde (B1349764). The latter is a volatile compound amenable to GC-MS analysis. Further oxidation of the aldehyde could produce 4-chloro-3-fluorobenzoic acid, which would likely require derivatization to increase its volatility for GC-MS analysis.

Another potential pathway involves the cleavage of the morpholine ring itself, which can lead to the formation of various smaller, volatile fragments. nih.gov However, the initial N-dealkylation product, 4-chloro-3-fluorobenzaldehyde, is a key volatile metabolite to target in research studies.

Instrumentation and Analytical Parameters

A typical GC-MS system for the analysis of volatile metabolites would consist of a gas chromatograph coupled to a mass spectrometer, often a single quadrupole or a time-of-flight (TOF) analyzer. nih.gov The use of a capillary column, such as a DB-5ms or equivalent, provides excellent separation of a wide range of volatile and semi-volatile compounds.

The following table outlines a hypothetical set of GC-MS parameters that could be employed for the analysis of volatile metabolites of "this compound".

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-450 |

Expected Mass Spectra and Fragmentation Patterns

The identification of metabolites by GC-MS relies heavily on the interpretation of their mass spectra. The electron ionization (EI) process induces fragmentation of the molecule, creating a unique fingerprint that can be used for structural elucidation.

For the potential volatile metabolite 4-chloro-3-fluorobenzaldehyde , the mass spectrum would be expected to show a prominent molecular ion peak. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO), a chlorine atom (-Cl), and potentially a fluorine atom (-F), though the C-F bond is generally stronger. The isotopic signature of chlorine (approximately 3:1 ratio for M+ and M+2) would be a key diagnostic feature.

The fragmentation of the morpholine ring, if it were to become a volatile metabolite, would likely involve the loss of ethylene (B1197577) oxide or other small, stable fragments.

The following table summarizes the expected key fragments for potential volatile metabolites.

| Compound Name | Parent Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |

|---|---|---|---|

| 4-Chloro-3-fluorobenzaldehyde | 158/160 | 129/131, 123, 95 | [M-CHO]+, [M-Cl]+, [M-CHO-Cl]+ |

| Morpholine | 87 | 57, 43, 30 | [M-CH2O]+, [M-C2H4O]+, [CH2NH2]+ |

Data Analysis and Interpretation

The data acquired from the GC-MS analysis would be processed using specialized software. This involves peak deconvolution, library searching (e.g., against the NIST/EPA/NIH Mass Spectral Library), and manual interpretation of the mass spectra. The retention time of a peak provides an additional layer of identification when compared against authentic standards. By comparing the metabolite profiles of control and test samples, researchers can identify the biotransformation products of "this compound".

Derivatives, Analogs, and Structure Based Design Strategies for 4 4 Chloro 3 Fluorobenzyl Morpholine

Design Principles for Novel Morpholine (B109124) Derivatives Based on the 4-(4-Chloro-3-fluorobenzyl)morpholine Scaffold

The foundation for designing novel derivatives of this compound lies in systematically modifying its core structure to enhance potency, selectivity, and pharmacokinetic properties. The morpholine moiety is a key component, often contributing to a balanced lipophilic-hydrophilic profile and forming crucial interactions with biological targets. sci-hub.se Design strategies for new analogs focus on three primary regions of the molecule: the substituted benzyl (B1604629) ring, the benzyl linker, and the morpholine ring itself.

Key design principles include:

Substitution on the Phenyl Ring: The existing 4-chloro and 3-fluoro substituents on the benzyl ring provide a starting point for exploring the structure-activity relationship (SAR). Further modifications could involve altering the position and nature of these halogen atoms or introducing other small electron-withdrawing or electron-donating groups. The goal is to probe the electronic and steric requirements of the target's binding pocket. For instance, replacing chlorine with bromine or a trifluoromethyl group could enhance binding affinity through different interactions.

Bioisosteric Replacement of the Morpholine Ring: While the morpholine ring is often beneficial, replacing it with other six-membered heterocycles like piperidine, piperazine, or thiomorpholine (B91149) can be explored. nih.gov This strategy helps to understand the importance of the oxygen atom in the morpholine ring for activity and can modulate properties like basicity and hydrogen bonding capacity.

Modification of the Benzyl Linker: The methylene (B1212753) (-CH2-) group connecting the phenyl and morpholine rings can be altered. For example, introducing a carbonyl group to create an amide linkage or adding a methyl group to the linker could restrict conformational flexibility and provide insights into the optimal spatial arrangement of the two ring systems.

These design principles are guided by the need to establish a clear SAR, which dictates the subsequent synthetic and evaluation efforts. researchgate.net

Synthesis and Characterization of Substituted this compound Analogs

The synthesis of this compound and its analogs can be achieved through straightforward and scalable synthetic routes. A common method involves the nucleophilic substitution reaction between morpholine and a suitably substituted benzyl halide.

A general synthetic scheme is as follows:

Preparation of Substituted Benzyl Halides: The appropriately substituted toluene (B28343) is subjected to radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield the corresponding benzyl bromide.

N-Alkylation of Morpholine: The substituted benzyl bromide is then reacted with morpholine in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated to afford the desired 4-benzylmorpholine (B76435) analog. mdpi.com

The synthesized compounds are then purified using techniques like column chromatography or recrystallization. Their structural integrity and purity are confirmed by a suite of analytical methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

A hypothetical library of synthesized analogs is presented in the table below, showcasing variations on the phenyl ring.

| Compound ID | R1 Substitution | R2 Substitution | Molecular Formula | Yield (%) |

|---|---|---|---|---|

| CFM-1 (Parent) | Cl | F | C11H13ClFNO | 85 |

| CFM-2 | Br | F | C11H13BrFNO | 82 |

| CFM-3 | Cl | Cl | C11H13Cl2NO | 88 |

| CFM-4 | CF3 | H | C12H14F3NO | 75 |

| CFM-5 | Cl | OCH3 | C12H16ClNO2 | 79 |

Comparative Preclinical Biological Evaluation of Derivative Libraries

To understand the SAR of the synthesized analogs, they are subjected to in vitro biological assays. For the purpose of this discussion, let's assume the target is a specific protein kinase, "Kinase X," implicated in a disease pathway. The primary assay would measure the inhibitory concentration (IC50) of each compound against Kinase X.

The results of such a hypothetical evaluation are presented below:

| Compound ID | R1 Substitution | R2 Substitution | Kinase X IC50 (nM) |

|---|---|---|---|

| CFM-1 (Parent) | Cl | F | 50 |

| CFM-2 | Br | F | 45 |

| CFM-3 | Cl | Cl | 30 |

| CFM-4 | CF3 | H | 150 |

| CFM-5 | Cl | OCH3 | 200 |

From this hypothetical data, the following preliminary SAR can be deduced:

The presence of two halogen atoms on the phenyl ring appears beneficial for activity, with the dichloro analog (CFM-3) being the most potent.

Replacing the 3-fluoro with a 3-chloro substituent (CFM-3 vs. CFM-1) enhanced potency, suggesting that a larger halogen at this position is tolerated and may form stronger interactions.

The bromo-fluoro analog (CFM-2) showed comparable activity to the parent compound.

Moving the halogen and replacing it with a trifluoromethyl group at the 4-position (CFM-4) led to a decrease in activity, indicating that both the position and nature of the substituent are crucial.

Replacing the 3-fluoro with an electron-donating methoxy (B1213986) group (CFM-5) significantly reduced potency, suggesting that electron-withdrawing groups on the phenyl ring are preferred for this particular target.

These SAR insights are critical for guiding the design of the next generation of analogs. e3s-conferences.org

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for Lead Optimization

To further refine the this compound scaffold, computational drug design methods are employed. The choice between SBDD and LBDD depends on the availability of a three-dimensional structure of the biological target. nih.gov